Foroxymithine dihydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La foroximithina es un sideróforo, un tipo de compuesto de bajo peso molecular con una alta afinidad por la quelación del hierro. Es producido por ciertas cepas de bacterias Streptomyces, como Streptomyces venezuelae y Streptomyces purpureus . Los sideróforos como la foroximithina juegan un papel crucial en la adquisición de hierro para las bacterias, especialmente en entornos deficientes en hierro.

Métodos De Preparación

La foroximithina se aísla típicamente del medio de cultivo deficiente en hierro de las especies de Streptomyces . La preparación implica cultivar las bacterias en un medio deficiente en hierro, seguido de varios procedimientos cromatográficos para aislar el compuesto. La estructura de la foroximithina se ha elucidado utilizando técnicas como la espectroscopia ESI-MS y RMN .

Análisis De Reacciones Químicas

La foroximithina experimenta varias reacciones químicas, que incluyen:

Oxidación y reducción: Estas reacciones son esenciales para el papel del compuesto en la quelación del hierro.

Reacciones de sustitución: Los reactivos comunes utilizados en estas reacciones incluyen la hidroxilamina y la formilhidroxilamina.

Productos principales: El producto principal formado a partir de estas reacciones es el complejo hierro-foroximithina, que es crucial para su función biológica.

Aplicaciones Científicas De Investigación

La foroximithina tiene varias aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar la adquisición de hierro mediada por sideróforos.

Mecanismo De Acción

La foroximithina ejerce sus efectos principalmente a través de la quelación del hierro. Se une a los iones de hierro, formando un complejo estable que las bacterias pueden utilizar para procesos esenciales como la respiración y la síntesis de ADN . Además, la foroximithina inhibe la enzima convertidora de angiotensina, que ayuda a regular la presión arterial .

Comparación Con Compuestos Similares

La foroximithina es similar a otros sideróforos como:

Peucequelina: Estructuralmente similar a la foroximithina, la peucequelina es otro sideróforo producido por Streptomyces peucetius.

Coelichelina, Tsukubachelina A y B, Scabchelin, Turgichelin y Albachelin: Estos son otros sideróforos peptídicos aislados de actinomicetos.

La capacidad única de la foroximithina para difundirse más allá del límite de la colonia y su doble papel como quelante de hierro e inhibidor de enzimas destacan su singularidad entre los compuestos similares .

Actividad Biológica

Foroxymithine dihydrate is a compound of significant interest in the fields of pharmacology and microbiology, primarily due to its role as a siderophore and its potential therapeutic applications. This article provides an in-depth examination of its biological activity, including mechanisms, effects on various biological systems, and relevant case studies.

Overview of this compound

Foroxymithine is classified as a siderophore, a type of molecule that bacteria produce to sequester iron from their environment. Iron is essential for many biological processes, but it is often limited in availability. Siderophores enhance the competitive fitness of microorganisms by facilitating iron uptake, particularly in polymicrobial communities.

Biological Mechanisms

- Iron Chelation : Foroxymithine displays strong iron-binding capabilities, which is critical for its function as a siderophore. Studies have shown that it can effectively sequester iron from its surroundings, thus influencing microbial growth and competition.

- Antimicrobial Activity : Research indicates that foroxymithine has antimicrobial properties, particularly against certain bacterial strains. Its production is linked to enhanced antibiotic activity in Streptomyces species, suggesting a dual role in both nutrient acquisition and defense against competitors.

- ACE Inhibition : Foroxymithine has been identified as an angiotensin-converting enzyme (ACE) inhibitor, which may contribute to its hypotensive effects observed in animal models. This property suggests potential applications in managing hypertension.

Siderophore Functionality

A study published in 2022 explored the functional redundancy between foroxymithine and desferrioxamine, another well-characterized siderophore. The findings revealed that while both siderophores can support iron acquisition when cultured alone, foroxymithine exhibited distinct spatial localization patterns and was more effective in competitive environments with other microbes like Saccharomyces cerevisiae .

- Key Findings :

- Foroxymithine diffuses beyond the colony boundary, allowing it to privatize iron resources effectively.

- Loss of foroxymithine production resulted in significant fitness penalties during co-culture experiments.

Pharmacological Effects

In pharmacological studies involving spontaneously hypertensive rats, oral administration of this compound significantly reduced systolic blood pressure . This suggests that the compound may have therapeutic implications beyond its role as a siderophore.

- Research Data :

- Reduction in blood pressure was quantified, indicating a dose-response relationship.

- The compound's mechanism as an ACE inhibitor was further elucidated through biochemical assays.

Comparative Analysis of Biological Activities

| Activity Type | This compound | Desferrioxamine | Notes |

|---|---|---|---|

| Iron Chelation | High | High | Both are effective but differ in localization. |

| Antimicrobial Activity | Present | Present | Foroxymithine shows enhanced efficacy in mixed cultures. |

| ACE Inhibition | Yes | No | Unique pharmacological property of foroxymithine. |

Propiedades

Número CAS |

100157-28-6 |

|---|---|

Fórmula molecular |

C22H37N7O11 |

Peso molecular |

575.6 g/mol |

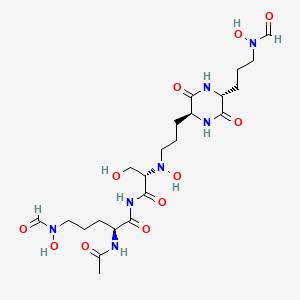

Nombre IUPAC |

(2S)-2-acetamido-5-[formyl(hydroxy)amino]-N-[(2S)-1-[3-[(2S,5S)-5-[3-[formyl(hydroxy)amino]propyl]-3,6-dioxopiperazin-2-yl]propyl-hydroxyamino]-3-hydroxy-1-oxopropan-2-yl]pentanamide |

InChI |

InChI=1S/C22H37N7O11/c1-14(33)23-15(5-2-8-27(38)12-31)19(34)26-18(11-30)22(37)29(40)10-4-7-17-21(36)24-16(20(35)25-17)6-3-9-28(39)13-32/h12-13,15-18,30,38-40H,2-11H2,1H3,(H,23,33)(H,24,36)(H,25,35)(H,26,34)/t15-,16-,17-,18-/m0/s1 |

Clave InChI |

IQMHGRIOYXVPSE-XSLAGTTESA-N |

SMILES |

CC(=O)NC(CCCN(C=O)O)C(=O)NC(=O)C(CO)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C=O)O)O |

SMILES isomérico |

CC(=O)N[C@@H](CCCN(C=O)O)C(=O)N[C@@H](CO)C(=O)N(CCC[C@H]1C(=O)N[C@H](C(=O)N1)CCCN(C=O)O)O |

SMILES canónico |

CC(=O)NC(CCCN(C=O)O)C(=O)NC(CO)C(=O)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C=O)O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Foroxymithine; Foroxymithine dihydrate; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.